molecular formula C5H12Cl2N4 B13536391 methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride

methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride

Cat. No.: B13536391
M. Wt: 199.08 g/mol
InChI Key: IFEXWKFMPDSIDK-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 1-methyl-1H-1,2,4-triazole, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The reactants are mixed and heated to promote the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure dihydrochloride salt.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    3-Methyl-1H-1,2,4-triazole: Another triazole derivative with a methyl group at a different position.

    1,2,4-Triazole-3-carboxylic acid: A triazole derivative with a carboxylic acid functional group.

Uniqueness

Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H

InChI Key

IFEXWKFMPDSIDK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=N1)C.Cl.Cl

Origin of Product

United States

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